molecular formula C8H12NNaO4S B14030627 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate

2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate

Cat. No.: B14030627
M. Wt: 241.24 g/mol
InChI Key: SRNFSIHXSQSSFK-UHFFFAOYSA-M
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Description

Properties

Molecular Formula

C8H12NNaO4S

Molecular Weight

241.24 g/mol

IUPAC Name

sodium;5-amino-2,4-dimethylbenzenesulfonate;hydrate

InChI

InChI=1S/C8H11NO3S.Na.H2O/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;;/h3-4H,9H2,1-2H3,(H,10,11,12);;1H2/q;+1;/p-1

InChI Key

SRNFSIHXSQSSFK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.O.[Na+]

Origin of Product

United States

Preparation Methods

Direct Amination of m-Xylene to 2,4-Dimethylaniline (Precursor Step)

Before sulfonation, 2,4-dimethylaniline is typically synthesized by direct amination of m-xylene. A notable method involves:

  • Using hydroxylamine hydrochloride as an amino source.
  • Employing a soluble vanadium salt catalyst in an acetic acid-water medium.
  • Reaction conditions: stirring at room temperature followed by reflux for 1–6 hours.
  • Post-reaction neutralization with NaOH to pH 6–7 to isolate 2,4-dimethylaniline.

This method offers mild conditions, high yield, and selectivity, with low environmental impact, making it practical for industrial scale-up.

Sulfonation of 2,4-Dimethylaniline

The key step to obtain 2,4-dimethylaniline-5-sulfonic acid involves sulfonation, typically by reaction with sulfuric acid or oleum. General features of this process include:

  • Controlled addition of concentrated sulfuric acid to 2,4-dimethylaniline.
  • Temperature regulation to avoid over-sulfonation or degradation.
  • Formation of the sulfonic acid intermediate.

Neutralization and Formation of Sodium Salt Hydrate

The sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to produce the sodium salt form. Hydration occurs naturally due to the compound’s hygroscopic nature and crystallization from aqueous media.

Purification and Isolation Techniques

Recrystallization and Slurry Methods

  • The crude sodium salt is often purified by recrystallization from aqueous or aqueous-organic solvent mixtures.
  • Slurrying the solid in controlled solvent volumes dissolves impurities preferentially.
  • Solvent systems include water alone or water mixed with water-miscible organic solvents (e.g., methanol, ethanol).
  • The solvent volume is controlled to dissolve no more than one-third of the desired product to maximize purity.

Ion Exchange Chromatography

  • Used for pharmaceutical-grade purity.
  • Effective in removing ionic impurities and byproducts.
  • Limited by solvent compatibility and scalability issues.

Detailed Process Parameters and Conditions

Step Conditions Notes
Direct amination of m-xylene Vanadium salt catalyst, acetic acid-water, reflux 1–6 h High yield and selectivity for 2,4-dimethylaniline
Sulfonation Concentrated H2SO4, controlled temperature Avoids over-sulfonation; forms 2,4-dimethylaniline-5-sulfonic acid
Neutralization NaOH aqueous solution, pH ~6–7 Converts sulfonic acid to sodium salt hydrate
Purification Recrystallization in aqueous or aqueous-organic solvents Controls impurity dissolution; solvent choice critical for purity and yield

Research Findings and Comparative Perspectives

  • The direct amination route to 2,4-dimethylaniline is advantageous due to mild conditions and environmental benefits compared to classical nitration-reduction routes.
  • Sulfonation requires precise control to ensure substitution at the 5-position, avoiding polysulfonation or sulfonation at undesired sites.
  • Purification challenges arise from the high water solubility of aryl sulfonate salts; thus, solvent volume and composition are critical parameters.
  • Hydrate formation is common due to the compound's affinity for water; controlling crystallization conditions can yield specific hydrate forms with desirable properties.
  • Analogous methods for sodium sulfonates and sulfinates demonstrate the utility of organic solvent addition and temperature control to isolate pure crystalline hydrates.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Advantages References
2,4-Dimethylaniline synthesis Direct amination of m-xylene with hydroxylamine hydrochloride Vanadium salt catalyst, acetic acid-water, reflux 1–6 h High yield, mild conditions, low pollution
Sulfonation Reaction with concentrated sulfuric acid Controlled temperature, stoichiometry Selective sulfonation at 5-position
Neutralization Treatment with NaOH aqueous solution pH adjustment to 6–7 Formation of sodium salt hydrate
Purification Recrystallization and slurry in aqueous/organic solvents Controlled solvent volume, temperature High purity, removal of ionic impurities
Hydrate crystallization Cooling aqueous solutions with organic solvent addition Temperature control, solvent ratio optimization Crystalline hydrate formation with defined properties

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines or other functional groups .

Scientific Research Applications

2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and properties .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 64501-84-4
  • Molecular Formula : C₈H₁₀NNaO₃S·xH₂O (anhydrous molecular weight: 223.22 g/mol)
  • Structure : Aromatic sulfonic acid derivative with methyl groups at positions 2 and 4 on the benzene ring and a sulfonate group at position 5 .

Comparison with Structurally Similar Compounds

Aromatic Sulfonates with Methyl/Chloro Substituents

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Differences References
2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate 64501-84-4 C₈H₁₀NNaO₃S·xH₂O 2,4-dimethyl, 5-sulfonate 223.22 (anhydrous) Baseline for comparison; high purity (>98%)
Sodium 5-Chloro-4-methylaniline-2-sulfonate 6627-59-4 C₇H₇ClNNaO₃S 4-methyl, 5-chloro, 2-sulfonate 243.65 Chloro substituent enhances electrophilicity; used in dye intermediates
2,6-Dimethylaniline Hydrochloride 21436-98-6 C₈H₁₁N·HCl 2,6-dimethyl, HCl salt 157.64 Hydrochloride salt form; different substitution pattern (2,6 vs. 2,4)

Functional Implications :

  • Electron Effects : The 2,4-dimethyl groups in the main compound donate electrons, stabilizing the aromatic ring, whereas chloro substituents (e.g., in 6627-59-4) withdraw electrons, altering reactivity .
  • Solubility : Sodium sulfonates generally exhibit higher water solubility than hydrochloride salts .

Naphthalene-Based Sulfonates

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Differences References
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt Hydrate 343321-59-5 C₁₀H₉NNaO₇S₂·H₂O Amino, hydroxy, disulfonate 359.31 Larger aromatic system; dual sulfonate groups enhance solubility in polar solvents
5-(2-Aminoethylamino)-1-naphthalenesulfonic Acid Sodium Salt Hydrate 100900-07-0 C₁₂H₁₄N₂NaO₃S·xH₂O Aminoethylamino, sulfonate 288.05 (anhydrous) Fluorescent properties due to extended conjugation; used in biochemical labeling

Functional Implications :

  • Complexity : Naphthalene derivatives (e.g., 343321-59-5) often serve as dyes or indicators due to extended π-systems .
  • Applications : The main compound’s simpler structure suits it for synthetic intermediates, while naphthalene derivatives are specialized for optical applications .

Aliphatic Sulfonates

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Differences References
3-Chloro-2-hydroxypropanesulfonic Acid Sodium Salt Hydrate N/A C₃H₆ClNaO₄S·xH₂O Chloro, hydroxy, aliphatic chain ~198.5 (anhydrous) Non-aromatic; used as buffering agents or in organic synthesis
Hydroxymethanesulfinic Acid Sodium Salt Hydrate N/A CH₃NaO₂S·xH₂O Sulfinic acid (reducing agent) 118.09 (anhydrous) Technical grade (85% purity); industrial applications in redox reactions

Functional Implications :

  • Reactivity : Aliphatic sulfonates (e.g., 3-chloro-2-hydroxypropanesulfonic acid) lack aromatic stabilization, making them more reactive in certain synthetic pathways .
  • Purity : The main compound’s high purity (>98%) contrasts with technical-grade aliphatic derivatives (e.g., 85% purity in hydroxymethanesulfinic acid) .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Sodium 5-Chloro-4-methylaniline-2-sulfonate 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt Hydrate
Molecular Weight 223.22 (anhydrous) 243.65 359.31
Purity >98% Not specified Not specified
Solubility DMSO, requires heating Likely water-soluble due to sulfonate High water solubility (disulfonate)
Hazards None reported Skin/eye irritation potential Unknown toxicology
Primary Use Research Dye intermediate Dye/indicator

Table 2: Supplier and Regulatory Information

Compound Key Suppliers Regulatory Status
This compound GLPBIO, TCI America Research use only; not classified as hazardous
3-Chloro-2-hydroxypropanesulfonic Acid Sodium Salt Hydrate Various chemical suppliers Non-hazardous under normal use
Hydroxymethanesulfinic Acid Sodium Salt Hydrate Thermo Scientific Technical grade; irritant (skin/eyes)

Biological Activity

2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate is a sulfonic acid derivative of dimethylaniline, which has garnered attention for its potential biological activities. This compound is used in various applications, including as a dye intermediate and in analytical chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

  • Molecular Formula : C₈H₁₁N₃O₃S
  • Molecular Weight : 217.25 g/mol
  • CAS Number : 64501-84-4

The biological activity of this compound primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. The sulfonic acid group enhances its solubility in water, facilitating its interaction with cellular components. Research suggests that it may influence enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonic acid derivatives. For instance, compounds similar to 2,4-Dimethylaniline-5-sulfonic Acid have shown effectiveness against a variety of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa100 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines indicate that while it exhibits some cytotoxic effects at high concentrations, it is generally well-tolerated at lower doses.

Cell Line IC50 (µM)
HeLa75
MCF-790
A54960

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of various sulfonic acid derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in infection control.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Research Findings

  • Antioxidant Activity : Preliminary data suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may be relevant for therapeutic interventions targeting metabolic disorders.
  • Cell Signaling Modulation : Studies indicate that this compound may modulate signaling pathways related to apoptosis and cell proliferation, highlighting its potential role in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethylaniline-5-sulfonic Acid Sodium Salt Hydrate, and how can purity be validated?

Methodological Answer:

  • Synthesis : Common approaches involve sulfonation of 2,4-dimethylaniline using concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. Hydrate formation occurs during crystallization. For example, analogous sulfonic acid salts like Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate Hydrate are synthesized via sulfonation and purified via recrystallization .
  • Purity Validation : Use HPLC (≥95% purity criteria, as in ) coupled with UV-Vis detection. Confirm structural integrity via 1H^1H-NMR and FT-IR to identify sulfonate (-SO3_3^-) and aromatic proton peaks. Mass spectrometry (MS) can verify molecular weight.

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Handling : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust, as sulfonic acid derivatives may cause respiratory irritation (similar to hazards in and ).
  • Storage : Store in airtight containers under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent hydration/dehydration cycles. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition .

Q. How can solubility and stability be assessed under varying experimental conditions?

Methodological Answer:

  • Solubility : Perform gradient solubility tests in water, ethanol, and DMSO at 20–80°C. For example, analogous compounds like phytic acid sodium salt hydrate show temperature-dependent solubility (e.g., 1189.92 g/L at 20°C) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. FT-IR can detect hydrolytic degradation of sulfonate groups.

Advanced Research Questions

Q. How can researchers resolve contradictory data on the catalytic activity of this compound in organic reactions?

Methodological Answer:

  • Controlled Replication : Reproduce experiments under standardized conditions (pH, temperature, solvent). For instance, highlights the use of sulfonic acid salts as catalysts in alkaline pulping; discrepancies may arise from trace metal impurities or hydration state variations.
  • Mechanistic Probes : Use kinetic studies (e.g., Arrhenius plots) and spectroscopic methods (e.g., 13C^{13}C-NMR) to identify active intermediates. Compare results with structurally similar catalysts like 9,10-Anthraquinone-2-sulfonic acid sodium salt hydrate .

Q. What advanced techniques are suitable for quantifying trace impurities or degradation products?

Methodological Answer:

  • Analytical Workflow :
    • HPLC-MS/MS : Detect impurities at ppm levels (as in ’s ≥95% purity protocols).
    • Ion Chromatography : Quantify sulfate or sulfite byproducts from sulfonate group degradation.
    • Thermogravimetric Analysis (TGA) : Monitor hydrate stability by measuring mass loss at 100–150°C .

Q. How can the compound’s role in charge-transfer complexes be investigated for material science applications?

Methodological Answer:

  • Spectroscopic Studies : Use UV-Vis and fluorescence spectroscopy to characterize charge-transfer interactions with electron-deficient aromatics (e.g., nitrobenzene). Compare with 9,10-Anthraquinone-2-sulfonic acid sodium salt hydrate, which forms fluorescent complexes .
  • Computational Modeling : Perform DFT calculations to map electron density distributions and predict binding affinities.

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility reports in aqueous vs. organic solvents?

Methodological Answer:

  • Systematic Solubility Screening : Test solubility in buffered solutions (pH 2–12) and polar aprotic solvents (e.g., DMF, DMSO). For example, ’s phytic acid sodium salt shows pH-dependent solubility, which may explain discrepancies.
  • Hydrate vs. Anhydrous Forms : Characterize the compound’s hydration state via Karl Fischer titration or TGA, as hydration can drastically alter solubility .

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